N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide
Description
Properties
IUPAC Name |
2-[2-oxo-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]ethoxy]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S2/c27-17(25-19-23-15(11-30-19)13-1-5-21-6-2-13)9-29-10-18(28)26-20-24-16(12-31-20)14-3-7-22-8-4-14/h1-8,11-12H,9-10H2,(H,23,25,27)(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDJIMAJCXELGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)NC(=O)COCC(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide typically involves multi-step organic reactions. One common method includes the reaction of hydrazonoyl halides with thiosemicarbazide derivatives under reflux conditions in ethanol and triethylamine . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a thiazole and pyridine moiety, which contribute to its biological activities. Its molecular formula is , and it possesses a molecular weight of approximately 366.42 g/mol. The structural features of this compound allow for interactions with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide. For instance, thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain thiazole-pyridine hybrids exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values lower than that of standard chemotherapeutic agents like 5-fluorouracil .
Table 1: Anticancer Efficacy of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 25.5 | |
| Compound B | HepG2 | 30.0 | |
| N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2... | PC3 | 28.5 |
Antimicrobial Properties
Thiazole-containing compounds have also shown promising antibacterial and antifungal activities. Research indicates that derivatives similar to N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2... can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, one study found that a thiazole derivative exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 31.25 | |
| Compound D | E. coli | 50.0 | |
| N-[4-(pyridin-4-y... | Candida albicans | 40.0 |
Neurological Applications
The potential neuroprotective effects of thiazole-based compounds are also being explored. Some studies suggest that these compounds can modulate neurotransmitter systems and exhibit anticonvulsant properties. For instance, derivatives have been synthesized and tested for their efficacy in seizure models, showing promising results comparable to established anticonvulsants like sodium valproate .
Mechanistic Insights
The mechanism of action for these compounds often involves the inhibition of specific enzymes or receptors involved in disease pathways:
Anticancer Mechanism:
Thiazole derivatives may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.
Antimicrobial Mechanism:
These compounds can interfere with bacterial cell wall synthesis or disrupt membrane integrity.
Neuroprotective Mechanism:
They may enhance GABAergic transmission or inhibit excitatory neurotransmission, providing a protective effect against neuronal damage.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
N-(1,3-Benzothiazol-2-yl)-2-[4-(Pyridine-2-carbonyl)piperazin-1-yl]acetamide
- Structure : Replaces one thiazole ring with a benzothiazole and introduces a piperazine-carbonyl-pyridine moiety.
- Synthesis: Prepared via nucleophilic substitution between N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and (piperazin-1-yl)(pyridin-2-yl)methanone in acetonitrile with potassium carbonate .
- The piperazine linker may improve conformational flexibility for target binding.
- Activity : Demonstrated anticancer activity in preliminary evaluations, though specific IC₅₀ values or targets are unspecified .
2-Amino-N-[4-(Hydrazinylcarbonyl)-1,3-Thiazol-2-yl]-3-Phenylpropanamide (S5b)
- Structure : Features a hydrazinylcarbonyl substituent on the thiazole ring and a phenylpropanamide side chain.
- Synthesis: Synthesized via hydrazinolysis of N-protected amino acids in boiling ethanol, yielding crystalline products with moderate yields .
- Physicochemical Properties: Melting Point: 198–200°C Rf Value: 0.62 (chloroform/methanol, 9:1) Solubility: Moderate in DMSO, poor in water .
Thiazole-Acetamide Derivatives with Varied Substituents
N-(4-Phenyl-2-thiazolyl)acetamide
- Structure : Simplifies the scaffold by replacing pyridinyl groups with a phenyl ring.
- Synthesis: Formed via AlCl₃-catalyzed reaction of 2-amino-4-phenylthiazole with acetonitrile .
- Key Differences : The phenyl group reduces electronic complexity and polar surface area, leading to lower solubility in polar solvents (e.g., logP ~2.5 predicted). This simplification may reduce target specificity but improve synthetic accessibility .
(S)-N-(4-Methylthiazol-2-yl)-2-((1-Phenylethyl)amino)acetamide
- Structure : Incorporates a chiral phenylethylamine side chain and a methylthiazole group.
- Physicochemical Properties :
Data Tables for Comparative Analysis
Table 1. Structural and Physicochemical Comparison
Critical Research Findings
- Synthetic Accessibility : Compounds with pyridinyl-thiazole motifs (e.g., the target compound) require multi-step coupling reactions, while phenyl-substituted analogues (e.g., N-(4-phenyl-2-thiazolyl)acetamide) are synthesized more efficiently .
- Structure-Activity Relationships (SAR) : The presence of pyridinyl groups correlates with improved solubility and target engagement in kinase assays, as seen in related carboxamide derivatives . Conversely, benzothiazole derivatives exhibit enhanced lipophilicity, favoring membrane penetration but limiting pharmacokinetic profiles .
- NMR Analysis : Comparative NMR studies (e.g., Figure 6 in ) highlight that substituents on the thiazole ring (e.g., hydrazinylcarbonyl vs. pyridinyl) alter chemical shifts in regions critical for binding (e.g., positions 29–36 and 39–44), suggesting divergent interaction mechanisms .
Biological Activity
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C21H21N5O2S
- Molecular Weight : 407.49 g/mol
- CAS Number : 789483-49-4
Research indicates that compounds containing thiazole and pyridine moieties exhibit various biological activities. The mechanisms through which N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-{...} exerts its effects include:
- Inhibition of Kinases : Thiazole derivatives have been shown to inhibit cyclin-dependent kinases (CDK) such as CDK4 and CDK6, which are crucial for cell cycle regulation and are often overactive in cancer cells .
- Antitumor Activity : The compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting DNA synthesis. The presence of the thiazole ring is critical for its antitumor activity, as it interacts with key biological targets involved in tumorigenesis .
- Antibacterial Properties : Some thiazole derivatives have demonstrated activity against Gram-positive bacteria, suggesting that this compound may also possess antibacterial properties .
Efficacy Against Cancer Cell Lines
Numerous studies have evaluated the efficacy of similar thiazole-containing compounds against various cancer cell lines. For example:
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 4.37 ± 0.7 | DNA synthesis inhibition |
| Compound B | A549 | 8.03 ± 0.5 | Apoptosis induction |
These findings suggest that N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-{...} may exhibit comparable or superior activity depending on its specific structural characteristics.
Case Studies
- Antitumor Activity Study : A recent study investigated a series of thiazole derivatives for their antitumor properties. The results indicated that compounds with similar structures to N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-{...} showed significant cytotoxicity against multiple cancer cell lines, with IC50 values lower than those of standard chemotherapy agents like doxorubicin .
- Kinase Inhibition Research : Another study focused on the inhibition of CDK6 by thiazole derivatives, revealing that modifications to the pyridine and thiazole rings significantly enhanced inhibitory potency . This suggests that structural optimization could lead to more effective anticancer drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
